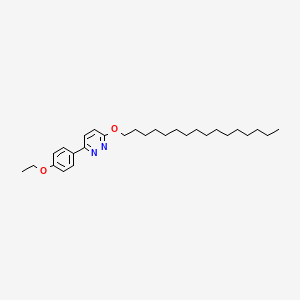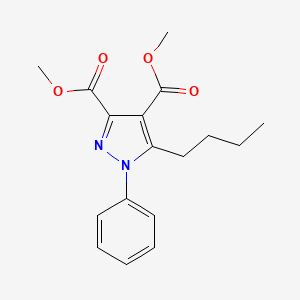
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 5-butyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate
- Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxamide
Uniqueness
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new molecules with tailored functionalities .
Propriétés
Numéro CAS |
918407-80-4 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
dimethyl 5-butyl-1-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-4-5-11-13-14(16(20)22-2)15(17(21)23-3)18-19(13)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clé InChI |
QXMTWUCZFZYSBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12602771.png)
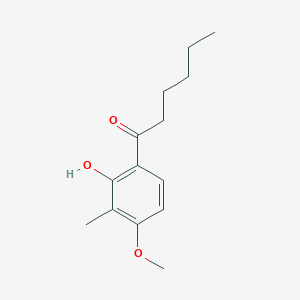
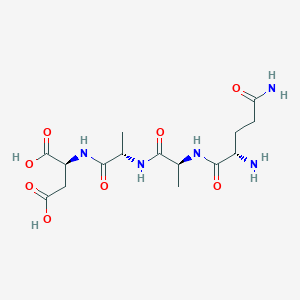

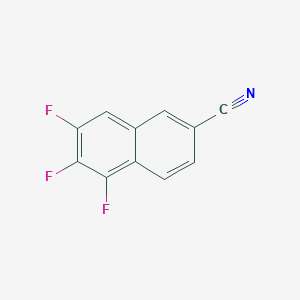
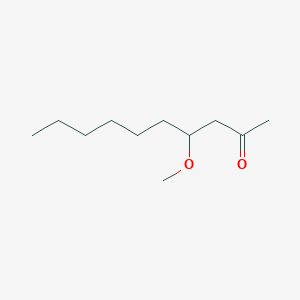
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
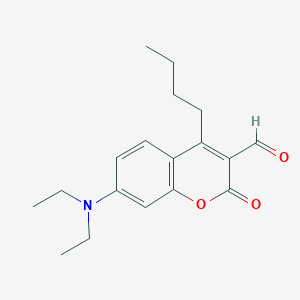

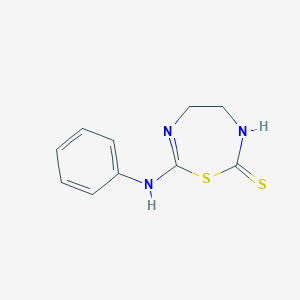
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

